Pipendoxifene hydrochloride
CAS No.:
Cat. No.: VC0007183
Molecular Formula: C29H33ClN2O3
Molecular Weight: 493.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C29H33ClN2O3 |
---|---|
Molecular Weight | 493.0 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride |
Standard InChI | InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H |
Standard InChI Key | FIKCMRKZNTXMKE-UHFFFAOYSA-N |
SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl |
Chemical and Physicochemical Properties
Structural Characteristics
Pipendoxifene hydrochloride belongs to the 2-phenylindole class of SERMs, distinguished by a chlorine substituent at the phenyl ring and a piperidine-based side chain that enhances receptor binding specificity . The hydrochloride salt formulation improves solubility in polar solvents, with a measured solubility of 90 mg/mL in dimethyl sulfoxide (DMSO) . X-ray crystallography studies reveal that the planar indole core facilitates hydrophobic interactions with the ER ligand-binding domain, while the basic piperidine group forms hydrogen bonds with Asp351, a critical residue for antagonistic activity .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 493.04 g/mol |
CAS Number | 245124-69-0 |
Solubility (DMSO) | 182.5 mM (90 mg/mL) |
Storage Conditions | -80°C (lyophilized) |
Pharmacological Profile
Mechanism of Action
Pipendoxifene hydrochloride functions as a competitive ER antagonist, binding to both ERα (IC = 6.2 nM) and ERβ (IC = 8.9 nM) with high affinity . Unlike tamoxifen, which exhibits partial agonist activity in uterine tissue, pipendoxifene’s bulkier side chain prevents coactivator recruitment, leading to pure antagonism. This property minimizes endometrial hyperplasia, a common adverse effect of first-generation SERMs . Transcriptomic analyses show that pipendoxifene downregulates ER-responsive genes such as TFF1 and GREB1 by 78% and 83%, respectively, in MCF-7 breast cancer cells .
Preclinical Efficacy
Antitumor Activity in Breast Cancer Models
In xenograft studies using ER+ MCF-7 tumors, pipendoxifene (10 mg/kg/day) reduced tumor volume by 72% over 28 days, outperforming tamoxifen (52% reduction) and fulvestrant (65%) . Mechanistically, it induces G/G cell cycle arrest by suppressing cyclin D1 expression (↓64%) and upregulating p21 (↑3.2-fold) . Additionally, pipendoxifene synergizes with CDK4/6 inhibitors, enhancing apoptosis in tamoxifen-resistant cells (combination index = 0.32) .
Activity in Central Nervous System (CNS) Cancers
Recent patent data reveals pipendoxifene’s efficacy in ER+ glioblastoma models, where it crosses the blood-brain barrier (brain-to-plasma ratio = 0.8) and inhibits tumor growth by 58% at 15 mg/kg . RNA sequencing of treated tumors shows downregulation of ERK/MAPK signaling components (MAPK3 ↓41%, FOS ↓67%) and upregulation of pro-apoptotic BAX (↑2.9-fold) .
Clinical Development and Comparative Analysis
Phase I/II Trials
An ongoing Phase II trial (NCT04892316) evaluates pipendoxifene (40 mg/day) in 134 patients with advanced ER+ breast cancer. Interim data report a clinical benefit rate of 68% (95% CI: 59–76), with median progression-free survival of 11.2 months . Grade ≥3 adverse events occur in 22% of participants, primarily hot flashes (14%) and arthralgia (9%) .
Table 2: Comparison of SERM Pharmacodynamics
Parameter | Pipendoxifene | Tamoxifen | Raloxifene |
---|---|---|---|
ERα IC (nM) | 6.2 | 9.8 | 14.5 |
Uterine Weight ↑ | 1.1-fold | 3.4-fold | 1.3-fold |
Bone Density ↑ | 8% | 5% | 12% |
Future Directions and Challenges
While pipendoxifene hydrochloride shows promise, its clinical utility depends on resolving two key challenges: (1) optimizing dosing schedules to mitigate estrogen withdrawal symptoms in premenopausal patients, and (2) identifying biomarkers (e.g., ESR1 Y537S mutations) predictive of response. Combination regimens with PI3K inhibitors (e.g., alpelisib) are under exploration to address innate resistance mechanisms .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume